Physicochemical Profiling and Methodological Workflows for (R)-Methyl 2-(benzylamino)propanoate: A Technical Whitepaper
Physicochemical Profiling and Methodological Workflows for (R)-Methyl 2-(benzylamino)propanoate: A Technical Whitepaper
Executive Summary
In modern drug discovery and peptidomimetic synthesis, the structural and physicochemical integrity of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) generation. (R)-methyl 2-(benzylamino)propanoate (commonly known as N-benzyl-D-alanine methyl ester) is a highly versatile secondary amine and chiral ester. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and the validated experimental workflows required to characterize it.
Structural Identity and Core Physicochemical Parameters
(R)-methyl 2-(benzylamino)propanoate features a chiral alpha-carbon corresponding to the D-alanine stereocenter, a secondary amine functionalized with a lipophilic benzyl group, and a methyl ester that serves as a selectively cleavable protecting group[1].
To facilitate fragment-based drug design and synthetic planning, the fundamental quantitative data for this compound is summarized below.
Table 1: Physicochemical Parameters of (R)-methyl 2-(benzylamino)propanoate
| Parameter | Value | Causality / Technical Significance |
| Molecular Formula | C₁₁H₁₅NO₂ | Standard composition for a benzylated amino acid ester. |
| Molecular Weight | 193.24 g/mol | Low molecular weight ensures compliance with Lipinski’s Rule of 5, making it an ideal fragment for larger API synthesis[2]. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Indicates excellent theoretical membrane permeability and potential for blood-brain barrier (BBB) penetration[2]. |
| Partition Coefficient (LogP) | 1.6 – 2.1 | Moderate lipophilicity driven by the benzyl ring, optimizing partitioning into lipid bilayers without excessive hydrophobicity[3]. |
| pKa (Secondary Amine) | ~7.8 – 8.2 | The amine is partially protonated at physiological pH (7.4). Formation of the hydrochloride salt (CAS: 95071-12-8) significantly enhances aqueous solubility[1]. |
| Boiling Point (Estimated) | 260 – 280 °C | High boiling point necessitates vacuum distillation for purification to prevent thermal degradation of the chiral center. |
Mechanistic Insights into Stability and Reactivity
The dual functionality of (R)-methyl 2-(benzylamino)propanoate requires careful environmental control during storage and application.
-
Amine Nucleophilicity: The secondary amine is sterically hindered by the adjacent chiral methyl group and the bulky benzyl moiety. However, it remains sufficiently nucleophilic to undergo coupling with sulfonyl chlorides or activated carboxylic acids. This specific reactivity is exploited in the synthesis of matrix metalloproteinase (MMP) inhibitors[4].
-
Ester Hydrolysis: The methyl ester is susceptible to saponification under strongly basic conditions or acid-catalyzed hydrolysis. In synthetic workflows, the ester acts as a transient protecting group, preserving the carboxylate until the amine has been successfully functionalized, after which it can be cleaved to yield the free acid for subsequent peptide elongation[5].
Logical workflow mapping the analysis and synthetic utility of the compound.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every methodological choice is grounded in established physical chemistry principles.
Protocol A: Determination of Partition Coefficient (LogP) via Shake-Flask Method
The shake-flask method remains the gold standard for determining the lipophilicity of pharmaceutical intermediates.
Causality Check: Why pre-saturate the phases? If n-octanol and water are not mutually pre-saturated before the introduction of the analyte, they will dissolve into one another during the equilibration phase. This alters the phase volumes and artificially skews the concentration calculations, invalidating the LogP result.
Step-by-Step Procedure:
-
Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) in a sealed vessel for 24 hours at 25 °C. Allow the phases to separate completely.
-
Sample Preparation: Dissolve exactly 5.0 mg of (R)-methyl 2-(benzylamino)propanoate in 5.0 mL of the pre-saturated n-octanol.
-
Equilibration: Transfer 2.0 mL of the spiked n-octanol and 2.0 mL of the pre-saturated PBS into a glass centrifuge tube. Seal and agitate on a mechanical shaker at 25 °C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using Reversed-Phase HPLC (RP-HPLC) at 210 nm.
-
Validation: Run a reference standard (e.g., toluene) in parallel to verify system suitability. Calculate LogP as
.
Step-by-step shake-flask methodology for LogP determination.
Protocol B: Chiral Purity Assessment via Normal-Phase HPLC
Maintaining the enantiomeric excess (ee) of the (R)-isomer is critical, as racemization directly impacts the biological activity of downstream APIs.
Causality Check: Why add Diethylamine (DEA)? As a secondary amine, the analyte will interact strongly with residual, unendcapped silanol groups on the silica-based chiral stationary phase. This causes severe peak tailing. Adding 0.1% DEA to the mobile phase acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks and accurate integration.
Step-by-Step Procedure:
-
Column Selection: Equip the HPLC with an amylose-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) modifier. Degas ultrasonically for 10 minutes.
-
System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at a stable 25 °C. Set the UV detector to 210 nm.
-
Sample Injection: Inject 10 µL of a 1.0 mg/mL solution of the compound dissolved in the mobile phase.
-
Analysis: Record the chromatogram. The (R)- and (S)-enantiomers will resolve into distinct peaks due to differential transient diastereomeric interactions with the chiral selector. Calculate the %ee based on the Area Under the Curve (AUC).
Synthetic Utility in Drug Development
The physicochemical profile of (R)-methyl 2-(benzylamino)propanoate makes it a highly sought-after intermediate. A prominent example of its utility is found in the development of matrix metalloproteinase (MMP) inhibitors, which are targeted for the treatment of osteoarthritis, tumor metastasis, and abnormal tissue remodeling[4].
In these synthetic pathways, the secondary amine of the (R)-methyl 2-(benzylamino)propanoate is reacted with an arylsulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of triethylamine[6]. The resulting sulfonamide leverages the (R)-stereocenter to precisely orient the molecule within the deep S1' specificity pocket of the MMP enzyme, while the ester is subsequently converted into a zinc-binding hydroxamic acid group, finalizing the active pharmacophore[4].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15640239, N-methyl-DL-alanine, benzyl ester". PubChem Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11138282, N-Benzyl-N-methyl-L-alanine methyl ester". PubChem Database. Available at:[Link]
- MacPherson, L. J., et al. "Arylsulfonamido-substituted hydroxamic acids and their use as matrix metalloproteinase inhibitors". United States Patent 5,594,006.
Sources
- 1. N-Benzyl-D-alanine methyl ester hydrochloride 95% | CAS: 95071-12-8 | AChemBlock [achemblock.com]
- 2. N-methyl-DL-alanine, benzyl ester | C11H15NO2 | CID 15640239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | CID 11138282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2264254C - Phosphinic acid amides as matrix metalloprotease inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
